Enalkiren (IUPAC name: (2S,4S,5S,7S)-N-(3-Amino-3-methyl-1-oxobutyl)-5-amino-4-[(1S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-7-(phenylmethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) is a potent, dipeptide renin inhibitor designed to mimic the transition state of human renin's natural substrate, angiotensinogen. [, ] Enalkiren's high specificity for renin stems from its structural resemblance to the transition state of the renin-angiotensinogen complex. [, ]
Future Directions
While Enalkiren itself did not progress to clinical use due to limitations such as its short half-life and limited oral bioavailability, [, ] its contribution to scientific research has been substantial. Future research directions may involve:
Related Compounds
Angiotensin I
Compound Description: Angiotensin I is a decapeptide hormone and a precursor to Angiotensin II. It is produced by the action of renin, an enzyme, on angiotensinogen. Angiotensin I has little biological activity itself but serves as the substrate for angiotensin-converting enzyme (ACE), which cleaves it to form the potent vasoconstrictor angiotensin II [, , , , , ].
Relevance: Enalkiren, a renin inhibitor, prevents the conversion of angiotensinogen to angiotensin I. This effectively reduces the production of angiotensin II, a key player in blood pressure regulation. Studies have shown that Enalkiren significantly reduces plasma angiotensin I levels [, , , ], demonstrating its inhibitory effect on the renin-angiotensin system.
Angiotensin II
Compound Description: Angiotensin II is an octapeptide hormone and a potent vasoconstrictor, meaning it causes blood vessels to narrow. It plays a crucial role in blood pressure regulation, fluid balance, and electrolyte homeostasis. Angiotensin II exerts its effects by binding to specific receptors in various tissues, including the adrenal glands, kidneys, and blood vessels [, , , , , , , , ].
Relevance: Enalkiren's therapeutic effect in hypertension stems from its ability to reduce the production of Angiotensin II. By inhibiting renin, Enalkiren ultimately lowers the levels of this potent vasoconstrictor, leading to a decrease in blood pressure. Studies have consistently shown that Enalkiren treatment results in a significant reduction in plasma Angiotensin II levels, underscoring its mechanism of action [, , , , , , , , , ].
Remikiren
Compound Description: Remikiren is a potent, orally active, nonpeptide renin inhibitor. It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I [, , , ].
Relevance: Remikiren, like Enalkiren, targets the renin-angiotensin system but was found to be more effective at reducing blood pressure in certain studies []. This difference in efficacy highlights the ongoing research and development of renin inhibitors with improved pharmacological properties compared to earlier compounds like Enalkiren.
CGP 38560A
Compound Description: CGP 38560A is another potent, orally active, nonpeptide renin inhibitor []. Similar to Enalkiren, it inhibits the catalytic activity of renin, thereby reducing the production of angiotensin I and consequently angiotensin II.
Relevance: CGP 38560A serves as a comparative renin inhibitor in studies investigating the efficacy of different renin inhibitors. Although it effectively reduces components of the renin-angiotensin system, CGP 38560A showed lower efficacy in lowering blood pressure compared to Remikiren and Enalkiren in a primate model [].
Cilazapril
Compound Description: Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II []. Cilazapril is known for its long duration of action and its beneficial effects on cardiovascular remodeling.
Captopril
Compound Description: Captopril is an ACE inhibitor, similar to Cilazapril, that blocks the conversion of angiotensin I to angiotensin II [, ]. It is a widely used antihypertensive drug known for its rapid onset of action and its ability to improve symptoms and reduce mortality in patients with heart failure.
Relevance: Captopril, like Enalkiren, aims to decrease blood pressure by interrupting the renin-angiotensin system, but it acts at a different point in the cascade. Captopril directly inhibits ACE, while Enalkiren inhibits renin. A study comparing the renal vascular responses to Captopril and Enalkiren found that both drugs significantly increase renal plasma flow, suggesting that their antihypertensive effects are largely mediated by reducing angiotensin II formation [].
Saralasin
Losartan
Compound Description: Losartan, like Saralasin, is an angiotensin II receptor blocker (ARB) that prevents angiotensin II from binding to its receptors []. It is commonly used in the treatment of hypertension and has shown benefits in reducing cardiovascular risk in high-risk patients.
Ditekiren
Compound Description: Ditekiren is an orally active renin inhibitor that acts similarly to Enalkiren []. It binds to renin, preventing the conversion of angiotensinogen to angiotensin I. Ditekiren was investigated for its potential in treating hypertension and other cardiovascular conditions.
RO 42-5892
Compound Description: RO 42-5892 is a nonpeptide, orally active renin inhibitor. Like Enalkiren, it targets renin and prevents the formation of angiotensin I, ultimately leading to a decrease in angiotensin II levels [].
Aliskiren
Compound Description: Aliskiren is the first in a novel class of orally active, nonpeptide, renin inhibitors. It binds directly to renin, inhibiting the conversion of angiotensinogen to angiotensin I and leading to a decrease in angiotensin II levels. Aliskiren received approval for the treatment of hypertension, becoming the first marketed drug in its class [, , ].
Ciprokiren
Compound Description: Ciprokiren is an orally active, nonpeptide renin inhibitor that acts similarly to Enalkiren and Aliskiren []. It directly inhibits renin, leading to a reduction in angiotensin I and angiotensin II levels.
Terlakiren
Compound Description: Terlakiren is an orally active, nonpeptide renin inhibitor with a similar mechanism of action to Enalkiren []. It binds to renin, blocking the conversion of angiotensinogen to angiotensin I. Terlakiren was investigated for its potential as an antihypertensive agent.
Zernikiren
Compound Description: Zernikiren is an orally active, nonpeptide renin inhibitor that targets renin directly [], similar to Enalkiren. It inhibits the conversion of angiotensinogen to angiotensin I, aiming to lower blood pressure.
Overview
Enalkiren is a synthetic compound classified as a renin inhibitor, specifically designed to modulate the renin-angiotensin-aldosterone system (RAAS). It is primarily investigated for its potential therapeutic applications in hypertension and related cardiovascular conditions. Enalkiren, also known by its developmental code ABBOTT-64662, functions by inhibiting the activity of renin, an enzyme that plays a crucial role in blood pressure regulation.
Source and Classification
Enalkiren belongs to a class of drugs known as direct renin inhibitors. These compounds are designed to prevent the conversion of angiotensinogen to angiotensin I, thereby reducing levels of angiotensin II—a potent vasoconstrictor. While several renin inhibitors have been developed, Enalkiren is noted for its specific binding affinity to human renin and its potential efficacy compared to other antihypertensive agents like angiotensin-converting enzyme inhibitors and angiotensin receptor blockers.
Synthesis Analysis
Methods and Technical Details
The synthesis of Enalkiren involves several steps that leverage both chemical and biological techniques. The initial phase typically includes the development of peptide-like structures that can effectively bind to the active site of renin. The process may utilize solid-phase peptide synthesis methods to construct the compound in a controlled manner.
Solid-Phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of protecting groups ensures that reactions occur selectively at specific sites.
Purification Techniques: After synthesis, Enalkiren undergoes purification through high-performance liquid chromatography (HPLC) to isolate the active compound from by-products and unreacted materials.
Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the molecular structure and purity of Enalkiren.
Molecular Structure Analysis
Structure and Data
Enalkiren is characterized by its dipeptide structure, which facilitates its interaction with the renin enzyme. The molecular formula is C16H22N4O3, and it has a molecular weight of approximately 318.37 g/mol. The specific arrangement of atoms within the molecule allows for optimal binding to the active site of renin, enhancing its inhibitory effects.
Molecular Structure: The compound features a central amide bond typical of peptide structures, contributing to its stability and bioactivity.
Crystallography: Structural studies using X-ray crystallography have provided insights into how Enalkiren fits into the renin active site, revealing critical interactions that facilitate inhibition.
Chemical Reactions Analysis
Reactions and Technical Details
The primary reaction involving Enalkiren is its binding to renin, which prevents the enzyme from converting angiotensinogen into angiotensin I. This inhibition can be quantified through various biochemical assays:
Inhibition Assays: These assays measure the concentration of angiotensin I produced in the presence of varying concentrations of Enalkiren, allowing for determination of its inhibitory potency (IC50 values).
Kinetic Studies: Michaelis-Menten kinetics are often employed to analyze how Enalkiren affects enzymatic activity over time, providing insights into both competitive and non-competitive inhibition mechanisms.
Mechanism of Action
Process and Data
Enalkiren's mechanism involves direct competition with angiotensinogen at the active site of renin:
Binding Affinity: By occupying the active site, Enalkiren prevents renin from catalyzing the conversion of angiotensinogen into angiotensin I.
Downstream Effects: This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure. Additionally, lower levels of aldosterone are produced, which further aids in reducing fluid retention and blood pressure.
Pharmacodynamics: Clinical studies have shown that Enalkiren can effectively lower blood pressure in hypertensive patients, demonstrating its potential as an antihypertensive agent.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Enalkiren exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: It is soluble in water and organic solvents, which aids in its formulation for oral administration.
Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels.
Applications
Scientific Uses
Enalkiren has been primarily investigated for its role as an antihypertensive agent:
Hypertension Treatment: Clinical trials have explored its effectiveness in lowering blood pressure in patients with essential hypertension.
Heart Failure Management: Its ability to reduce plasma renin activity makes it a candidate for managing congestive heart failure by improving renal perfusion through vasodilation.
Research Tool: Beyond its therapeutic applications, Enalkiren serves as a valuable tool in research settings for studying RAAS dynamics and developing new therapeutic strategies targeting hypertension.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexanabinol is a 1-benzopyran. Dexanabinol is a synthetic, terpene-based cannabinoid derivative devoid of cannabinoid receptors 1 and 2 agonist activity and with potential neuroprotective, antiinflammatory and antineoplastic activities. Functioning as an N-Methyl-D-aspartate (NMDA) receptor antagonist, dexanabinol protects neuronal cells against NMDA and glutamate neurotoxicity. This agent also scavenges peroxy radicals and protects neurons from the damages of reactive oxygen species. Furthermore, dexanabinol inhibits the activity of nuclear factor kappa B (NF-kB), thereby preventing the expression of NF-kB target genes, such as tumor necrosis factor alpha, cytokines and inducible nitric oxide synthase. As a result, this agent may restore apoptotic processes in cancerous cells. NF-kB is activated in a variety of cancer cells and plays a key role in the regulation of apoptosis and cellular proliferation.
Dexbrompheniramine maleate is the maleic acid salt of the (pharmacologically active) (S)-(+)-enantiomer of brompheniramine. A histamine H1 receptor antagonist, it is used for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent. It contains a dexbrompheniramine. Dexbrompheniramine Maleate is the maleate salt form of dexbrompheniramine, an alkylamine derivative with anticholinergic and sedative properties. Dexbrompheniramine is a histamine H1-receptor antagonist that competes with histamine for the H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels and respiratory tract. The antagonistic action of this agent blocks the activities of endogenous histamine, which subsequently leads to temporary relief from the negative histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle. See also: Dexbrompheniramine (has active moiety); Acetaminophen; dexbrompheniramine maleate (component of) ... View More ...
Devazepide is an indolecarboxamide obtained by formal condensation of the carboxy group of indole-2-carboxylic acid with the exocyclic amino group of (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one. A cholecystokinin antagonist used for treatment of gastrointestinal disorders. It has a role as a cholecystokinin antagonist, a gastrointestinal drug, an antineoplastic agent and an apoptosis inducer. It is a 1,4-benzodiazepinone and an indolecarboxamide. A derivative of benzodiazepine that acts on the cholecystokinin A (CCKA) receptor to antagonize CCK-8's (SINCALIDE) physiological and behavioral effects, such as pancreatic stimulation and inhibition of feeding.
Dexelvucitabine has been used in trials studying the treatment of HIV Infections and Human Immunodeficiency Virus. Dexelvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine.
Dexetimide is a member of piperidines. A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of dexetimide.
The S-isomer of FENFLURAMINE. It is a serotonin agonist and is used as an anorectic. Unlike fenfluramine, it does not possess any catecholamine agonist activity.
(S)-fenfluramine is the S-enantiomer of fenfluramine. It stimulates the release of serotonin and selectively inhibits its reuptake, but unlike fenfluramine it does not possess catecholamine agonist activity. It was formerly given by mouth as the hydrochloride in the treatment of obesity, but, like fenfluramine, was withdrawn wolrdwide following reports of valvular heart defects. It has a role as an appetite depressant, a serotonergic agonist and a serotonin uptake inhibitor. It is an enantiomer of a (R)-fenfluramine. Dexfenfluramine, also marketed under the name Redux, is a serotoninergic anorectic drug. For a fairly limited time during the middle of the nineties, the US FDA had approved it for use in managing weight loss. However, following multiple concerns about the cardiovascular side-effects of the drug, such approval was withdrawn. Dexfenfluramine, also marketed under the name Redux, is a serotoninergic anorectic drug. It was for some years in the mid-1990s approved by the United States Food and Drug Administration for the purposes of weight loss. However, following multiple concerns about the cardiovascular side-effects of the drug, such approval was withdrawn. The S-isomer of FENFLURAMINE. It is a serotonin agonist and is used as an anorectic. Unlike fenfluramine, it does not possess any catecholamine agonist activity.